molecular formula C7H4BrN3 B3052346 8-Bromopyrido[3,4-d]pyridazine CAS No. 40511-78-2

8-Bromopyrido[3,4-d]pyridazine

Cat. No.: B3052346
CAS No.: 40511-78-2
M. Wt: 210.03 g/mol
InChI Key: WWAVHVMGQUIHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromopyrido[3,4-d]pyridazine (CAS: 40511-78-2, molecular formula: C₇H₄N₃Br) is a heterocyclic compound featuring a fused pyridine-pyridazine core with a bromine substituent at the 8-position. While synthetic methods for the pyrido[3,4-d]pyridazine skeleton involve inverse-electron-demand Diels-Alder reactions (e.g., using tetrahydroazine and enamines) , specific details on bromination steps for this compound remain underexplored in the provided evidence.

Properties

IUPAC Name

8-bromopyrido[3,4-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-4-9-1-5-2-10-11-3-6(5)7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAVHVMGQUIHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=CC2=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495604
Record name 8-Bromopyrido[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40511-78-2
Record name 8-Bromopyrido[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrido[3,4-d]pyridazine typically involves the bromination of pyrido[3,4-d]pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromopyrido[3,4-d]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromopyrido[3,4-d]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

    Agrochemicals: The compound is explored for its potential use in the development of new herbicides and pesticides.

Mechanism of Action

The mechanism of action of 8-Bromopyrido[3,4-d]pyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom enhances its binding affinity to target proteins, leading to the inhibition of specific biological pathways. The compound’s interaction with molecular targets such as kinases, proteases, or ion channels can result in therapeutic effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle and Substituents
  • 8-Bromopyrido[3,4-d]pyridazine : Pyridine-pyridazine fused core with bromine at position 6. Exhibits pharmacological activity (diuretic) .
  • 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine : Thiadiazole-pyridazine fused core with bromines at positions 4 and 5. Ultrahigh electron deficiency enables applications in photovoltaic materials and dyes .
  • 2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine : Pyrazole-pyridazine core with bromophenyl and chlorine substituents. Structural complexity suggests diverse chemical and biological activities .
  • 4-Bromo-7-methoxy[1,2,5]thiadiazolo[3,4-d]pyridazine : Methoxy and bromine substituents on thiadiazolo-pyridazine. Used as intermediates in nucleophilic substitution reactions .
Key Differences
  • Electron-Deficient Character : Thiadiazolo derivatives (e.g., 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine) exhibit stronger electron deficiency due to sulfur and nitrogen atoms in the thiadiazole ring, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions .
  • Substituent Effects : Alkoxy groups (e.g., 4,7-di(dodecyloxy)-thiadiazolo derivatives) introduce liquid crystalline properties, while bromine in this compound enhances steric and electronic effects for medicinal activity .

Reactivity and Stability

  • This compound: Limited stability data available. Pyrido[3,4-d]pyridazine derivatives are prone to decomposition unless stabilized by substituents .
  • Thiadiazolo Derivatives: Hydrolytic instability in dibromo derivatives necessitates anhydrous conditions . Selective SNAr reactions allow mono- or bis-substitution with oxygen/nitrogen nucleophiles (e.g., morpholine yields 70% mono-aminated product) . Thiols lead to bis-substitution irreversibly, enabling liquid crystalline material design .
  • Pyrazolo Derivatives : Bromophenyl and chloro groups may enhance stability for biological applications, though data is sparse .

Physical Properties

  • Melting Points: 4-Bromo-7-methoxy[1,2,5]thiadiazolo[3,4-d]pyridazine: 145–147°C . 4,7-Dimethoxy[1,2,5]thiadiazolo[3,4-d]pyridazine: 165–167°C . this compound: Not reported in evidence.

Biological Activity

8-Bromopyrido[3,4-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological assays that highlight its efficacy against different targets, particularly in cancer therapy and enzyme inhibition.

This compound exhibits unique structural features that contribute to its biological activity. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C8H5BrN4
  • Molecular Weight : 232.06 g/mol
  • Melting Point : Data not extensively reported in the literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often include halogenation and cyclization processes to construct the pyridazine framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Kinases : It has been reported to exhibit inhibitory effects on specific kinases which are crucial in cancer proliferation. For instance, compounds within the pyridazine family have shown IC50 values ranging from 0.004 to 5.91 μM against a panel of kinases including TRKA, TRKB, and TRKC .
  • Tumor Growth Suppression : In vivo studies demonstrated that administration of this compound resulted in a significant regression of tumor growth in animal models. A specific study noted a 20% reduction in tumor size at a dosage of 50 mg/kg .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Monoamine Oxidase (MAO) : In related studies on pyridazinone derivatives, compounds showed promising inhibition profiles against MAO-A and MAO-B with selectivity indices indicating potential for treating neurodegenerative disorders like Alzheimer’s disease .

Case Studies

Study ReferenceBiological TargetIC50 Value (μM)Observations
TRKA/B/C Kinases0.004 - 5.91Effective inhibition in vitro
Tumor GrowthN/A20% regression in vivo at 50 mg/kg
MAO-B0.013Selective inhibitor with low toxicity

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : By inhibiting key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells, contributing to their anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromopyrido[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
8-Bromopyrido[3,4-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.